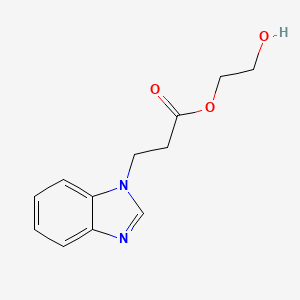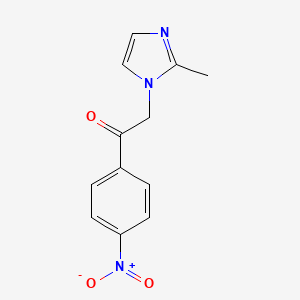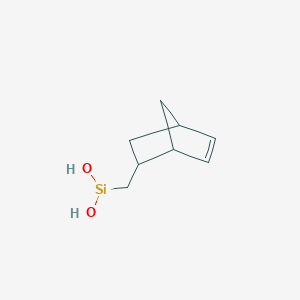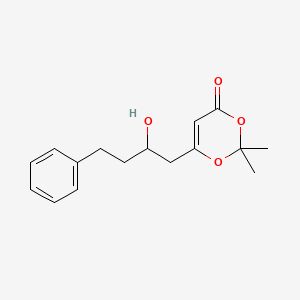
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a benzimidazole ring fused to a propanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate typically involves the reaction of benzimidazole with ethylene oxide and subsequent esterification with propanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 3-(1H-Benzimidazol-2-yl)-1H-indazole
- Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Uniqueness
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is unique due to its specific combination of a benzimidazole ring with a hydroxyethyl group and a propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
194231-20-4 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-hydroxyethyl 3-(benzimidazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c15-7-8-17-12(16)5-6-14-9-13-10-3-1-2-4-11(10)14/h1-4,9,15H,5-8H2 |
InChI-Schlüssel |
KVXMCTPDONGMPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)


![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)


![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
